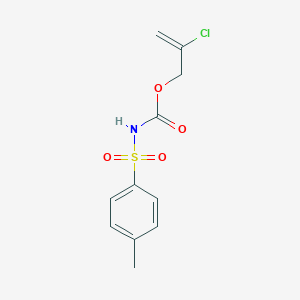
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloropropenyl group, a methylbenzene sulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropropenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Hydrolysis: The carbamate moiety can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfone derivatives.
Hydrolysis: Formation of the corresponding amine and alcohol.
Scientific Research Applications
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl and carbamate groups also contribute to the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-en-1-yl (4-chlorobenzene-1-sulfonyl)carbamate: Similar structure but with a chlorobenzene sulfonyl group instead of a methylbenzene sulfonyl group.
2-Chloroprop-2-en-1-yl phenyl sulfone: Contains a phenyl sulfone group instead of a carbamate moiety.
Uniqueness
2-Chloroprop-2-en-1-yl (4-methylbenzene-1-sulfonyl)carbamate is unique due to the presence of both a chloropropenyl group and a carbamate moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
63924-65-2 |
|---|---|
Molecular Formula |
C11H12ClNO4S |
Molecular Weight |
289.74 g/mol |
IUPAC Name |
2-chloroprop-2-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H12ClNO4S/c1-8-3-5-10(6-4-8)18(15,16)13-11(14)17-7-9(2)12/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
RPPZBZZVQVPOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















